

Commercial Suppliers and Technical Guide for 4-Chloro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1,2-dimethoxybenzene

Cat. No.: B092193

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dimethoxybenzene, also known as 4-chloroveratrole, is a halogenated aromatic ether that serves as a valuable intermediate and building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the dimethoxybenzene moiety is a common scaffold in a variety of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of **4-Chloro-1,2-dimethoxybenzene**, its physicochemical properties, synthesis, and applications in drug development, with a focus on providing practical information for researchers and industry professionals.

Commercial Availability

A number of chemical suppliers offer **4-Chloro-1,2-dimethoxybenzene**, primarily based in Asia, with varying purity levels suitable for research and development as well as larger-scale production. The following table summarizes key information for several prominent suppliers. It is important to note that pricing and specific purity data from Certificates of Analysis are typically available upon request from the suppliers.

Supplier	Location	Advertised Purity	Key Offerings
Dayang Chem (Hangzhou) Co.,Ltd	China	~99%	Offers a range of quantities from gram-scale for research to bulk for industrial production. They have established relationships with numerous manufacturers.[1]
HANGZHOU LEAP CHEM CO., LTD.	China	~99%	Listed as a supplier of 99.00% grade 4-Chloro-1,2-dimethoxybenzene.[1]
Henan Lihao Chem Plant Limited	China	~99% (Industrial Grade)	Provides high-purity (99%) industrial grade material and can provide a Certificate of Analysis (COA) upon request.[1]
Biosynth	International	Not specified	Supplies 4-Chloro-1,2-dimethoxybenzene for pharmaceutical testing and research purposes.[2]
SAS Applied Research & Lab Materials Pvt	India	Not specified	A trader of bulk drug intermediates, including 4-Chloro-1,2-dimethoxybenzene.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Chloro-1,2-dimethoxybenzene** is essential for its safe handling, storage, and application in chemical reactions.

Property	Value	Reference
CAS Number	16766-27-1	[3][4]
Molecular Formula	C ₈ H ₉ ClO ₂	[3][4]
Molecular Weight	172.61 g/mol	[3][4]
Appearance	White to off-white crystalline solid	
Melting Point	75 °C	[3]
Boiling Point	237-240 °C (at 739 Torr)	[1]
Density	1.155 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in common organic solvents.	
Flash Point	77.7 °C	[1]

Synthesis of 4-Chloro-1,2-dimethoxybenzene

The synthesis of **4-Chloro-1,2-dimethoxybenzene** typically involves the chlorination of 1,2-dimethoxybenzene (veratrole). The electron-donating nature of the two methoxy groups activates the benzene ring towards electrophilic aromatic substitution, with the chlorine atom predominantly substituting at the para position relative to the methoxy groups due to steric hindrance at the ortho positions.

Experimental Protocol: Electrophilic Chlorination of 1,2-Dimethoxybenzene

This protocol describes a general method for the synthesis of **4-Chloro-1,2-dimethoxybenzene**.

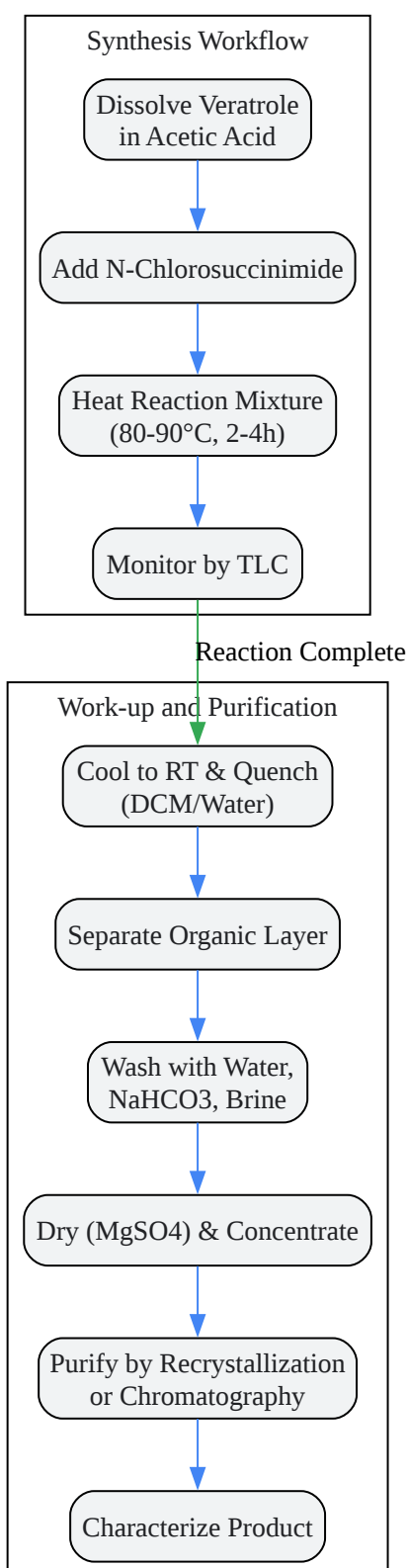
Materials:

- 1,2-Dimethoxybenzene (Veratrole)
- N-Chlorosuccinimide (NCS)
- Glacial Acetic Acid
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethoxybenzene (1 equivalent) in glacial acetic acid.
- **Addition of Chlorinating Agent:** To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.
- **Reaction:** Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **4-Chloro-1,2-dimethoxybenzene**.



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A generalized workflow for the synthesis and purification of **4-Chloro-1,2-dimethoxybenzene**.

Applications in Drug Development

4-Chloro-1,2-dimethoxybenzene is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. The dimethoxybenzene moiety is a structural feature in a number of centrally acting drugs and other therapeutic agents. The chloro-substituent provides a reactive handle for further chemical transformations, such as cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures.

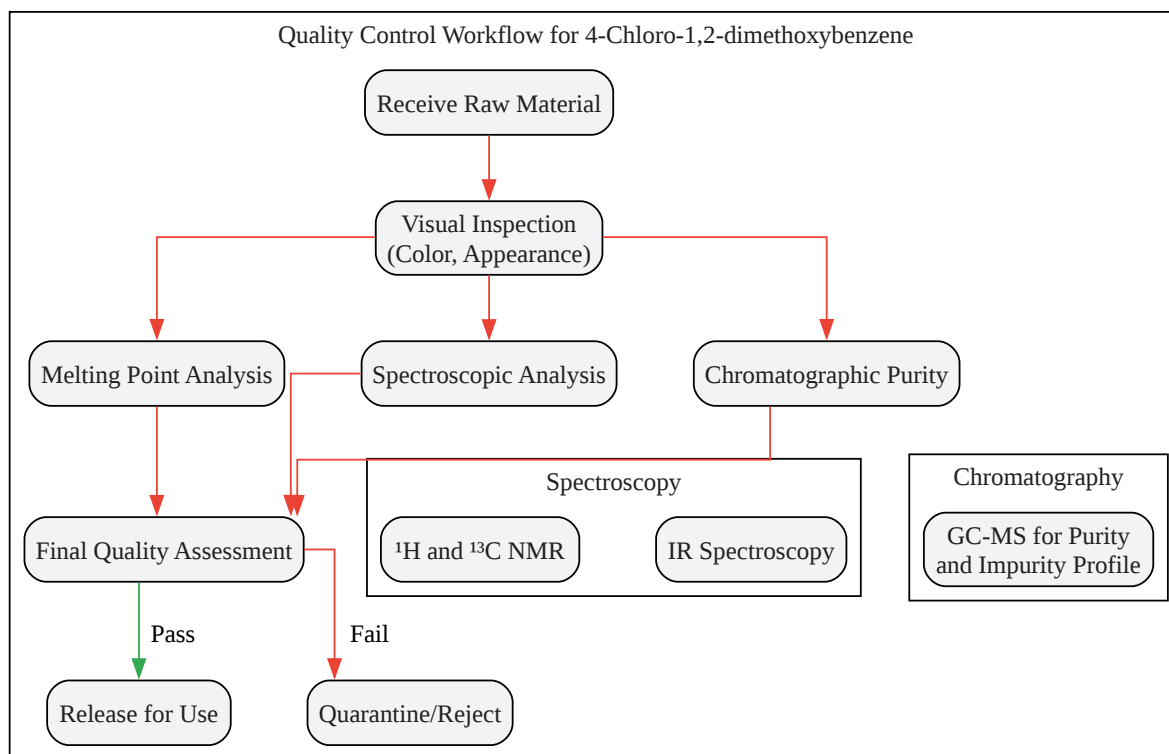
While specific blockbuster drugs directly synthesized from **4-Chloro-1,2-dimethoxybenzene** are not prominently disclosed in the public domain, its role as a building block for quinoline and isoquinoline-based scaffolds is noteworthy.[5] These heterocyclic systems are central to many anticancer agents, particularly tyrosine kinase inhibitors.[5] The synthesis of such compounds often involves the condensation of intermediates derived from substituted anilines or benzaldehydes, for which **4-Chloro-1,2-dimethoxybenzene** can be a precursor.

Quality Control and Analytical Methods

Ensuring the purity and identity of **4-Chloro-1,2-dimethoxybenzene** is critical for its use in pharmaceutical synthesis. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Common Analytical Techniques:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary method for assessing the purity of the compound and identifying any volatile impurities. The mass spectrum provides fragmentation patterns that confirm the molecular structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing detailed information about the hydrogen and carbon environments.
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps to identify the functional groups present in the molecule.
- **Melting Point Analysis:** A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.



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A representative quality control workflow for **4-Chloro-1,2-dimethoxybenzene**.

Conclusion

4-Chloro-1,2-dimethoxybenzene is a commercially available and synthetically versatile building block with significant potential in the development of new pharmaceutical agents. This guide provides a foundational understanding of its supply chain, chemical properties, synthesis, and analytical control. For researchers and drug development professionals, a reliable source of this intermediate is crucial, and the information presented herein should aid in the sourcing and effective utilization of this compound in their research endeavors.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4-Chloro-1,2-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092193#commercial-suppliers-of-4-chloro-1-2-dimethoxybenzene]

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